molecular formula C11H15NO3 B5296764 3-Methoxy-4-propan-2-yloxybenzamide

3-Methoxy-4-propan-2-yloxybenzamide

Cat. No.: B5296764
M. Wt: 209.24 g/mol
InChI Key: ZHAORHHJNHQMBN-UHFFFAOYSA-N
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Description

3-Methoxy-4-propan-2-yloxybenzamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzamide, featuring methoxy and propan-2-yloxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-propan-2-yloxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-hydroxybenzamide.

    Esterification: The 3-methoxybenzoic acid is esterified with isopropanol in the presence of a strong acid catalyst like sulfuric acid to form 3-methoxy-4-propan-2-yloxybenzoate.

    Amidation: The ester is then reacted with ammonia or an amine to form the corresponding amide, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: 3-Hydroxy-4-propan-2-yloxybenzamide.

    Reduction: 3-Methoxy-4-propan-2-yloxybenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-4-propan-2-yloxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: Lacks the propan-2-yloxy group, making it less hydrophobic.

    4-Propan-2-yloxybenzamide: Lacks the methoxy group, affecting its electronic properties.

    3-Methoxy-4-hydroxybenzamide: Contains a hydroxyl group instead of the propan-2-yloxy group, altering its reactivity.

Uniqueness

3-Methoxy-4-propan-2-yloxybenzamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAORHHJNHQMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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